molecular formula C20H22N2O2 B4763756 N-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4763756
M. Wt: 322.4 g/mol
InChI Key: PVSSLYKSGGPCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed throughout the body and plays an important role in regulating various physiological processes. DPCPX has been extensively studied for its potential therapeutic applications in a variety of diseases, including cardiovascular diseases, neurological disorders, and cancer.

Mechanism of Action

The adenosine A1 receptor is a G protein-coupled receptor that is activated by the binding of adenosine. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cAMP levels. N-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as an antagonist of the adenosine A1 receptor, preventing the binding of adenosine and blocking its activity. This leads to an increase in intracellular cAMP levels and the activation of downstream signaling pathways.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, indicating its potential use in the treatment of cardiovascular diseases. It has also been shown to have neuroprotective effects, protecting neurons from damage and promoting neuronal survival. In addition, N-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of cancer cells, indicating its potential use in the treatment of cancer.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the adenosine A1 receptor, allowing for the specific blocking of its activity. It is also highly soluble in water, making it easy to use in experiments. However, N-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.

Future Directions

There are several future directions for the use of N-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in scientific research. One area of interest is the potential use of N-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in the treatment of cardiovascular diseases, such as hypertension and heart failure. Another area of interest is the use of N-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of N-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in cancer research is an area of interest, as it has been shown to inhibit the growth of cancer cells. Overall, N-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has the potential to be a valuable tool for scientific research in a variety of fields.

Scientific Research Applications

N-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been widely used in scientific research to investigate the role of the adenosine A1 receptor in various physiological processes. It has been shown to be a potent and selective antagonist of the adenosine A1 receptor, blocking its activity and preventing the binding of adenosine. This has allowed researchers to study the effects of adenosine on various physiological processes, such as cardiovascular function, neuronal function, and cancer cell growth.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-13-8-6-9-17(15(13)3)21-20(24)16-11-19(23)22(12-16)18-10-5-4-7-14(18)2/h4-10,16H,11-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSSLYKSGGPCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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